Dibenzo[b,d]thiophene-4-carbaldehyde
CAS No.: 23985-81-1
Cat. No.: VC21296879
Molecular Formula: C13H8OS
Molecular Weight: 212.27 g/mol
* For research use only. Not for human or veterinary use.
![Dibenzo[b,d]thiophene-4-carbaldehyde - 23985-81-1](/images/no_structure.jpg)
Specification
CAS No. | 23985-81-1 |
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Molecular Formula | C13H8OS |
Molecular Weight | 212.27 g/mol |
IUPAC Name | dibenzothiophene-4-carbaldehyde |
Standard InChI | InChI=1S/C13H8OS/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-8H |
Standard InChI Key | XESZAOMRYLSHOM-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C=O |
Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC(=C3S2)C=O |
Introduction
Chemical Structure and Properties
Dibenzo[b,d]thiophene-4-carbaldehyde consists of a fused tricyclic structure with a thiophene ring sandwiched between two benzene rings, along with an aldehyde group at the 4-position. This unique structural arrangement contributes to its distinctive chemical and physical properties.
Physical Properties
The compound exists as a solid at room temperature, typically appearing as a white to orange-green powder or crystalline substance. Table 1 summarizes the key physical properties of dibenzo[b,d]thiophene-4-carbaldehyde.
Table 1: Physical Properties of Dibenzo[b,d]thiophene-4-carbaldehyde
Structural Characteristics
The compound features a planar dibenzothiophene skeleton with an aldehyde group protruding from the 4-position. This configuration results in a molecule with distinct electronic properties due to the interaction between the sulfur atom in the thiophene ring and the aldehyde functional group. The presence of the thiophene moiety imparts unique electronic characteristics, making it valuable in materials science applications .
Synthesis Methods
Several synthetic routes have been developed for the preparation of dibenzo[b,d]thiophene-4-carbaldehyde, with varying levels of efficiency and complexity.
Common Synthetic Routes
According to available literature, at least three primary synthetic pathways have been documented with yields ranging from 68% to 86% . One common approach involves the formylation of dibenzo[b,d]thiophene, followed by regioselective positioning of the aldehyde group at the 4-position.
Laboratory Preparation
A detailed synthesis procedure involves the following key steps:
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Preparation of dibenzo[b,d]thiophene or suitable precursors
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Directed metalation (typically using n-BuLi or similar reagents)
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Formylation using DMF or other formylating agents
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Purification by column chromatography
One specific example from the literature demonstrates the synthesis of 4-substituted thiophene derivatives using palladium-catalyzed coupling reactions. For instance, the synthesis of 4-(phenylethynyl)thiophene-3-carbaldehyde (a related compound) involves the reaction of 4-bromothiophene-3-carbaldehyde with phenylacetylene in the presence of Pd(PPh₃)₂Cl₂ and CuI catalysts, yielding the product in 90% yield .
Chemical Reactivity
The chemical behavior of dibenzo[b,d]thiophene-4-carbaldehyde is dominated by the reactivity of both the aldehyde functional group and the dibenzothiophene core structure.
Reactions of the Aldehyde Group
The aldehyde group at the 4-position undergoes typical carbonyl reactions, including:
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Nucleophilic additions with various reagents
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Condensation reactions (e.g., with amines to form imines)
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Reduction to alcohols
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Oxidation to carboxylic acids
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Wittig and related olefination reactions
These reactions make dibenzo[b,d]thiophene-4-carbaldehyde a versatile building block for the synthesis of more complex molecular structures .
Reactions of the Dibenzothiophene Core
The dibenzothiophene framework can participate in several types of reactions:
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Electrophilic aromatic substitution reactions (e.g., halogenation, nitration, sulfonation)
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Oxidation of the sulfur atom to form sulfoxides or sulfones
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Cross-coupling reactions to form C-C bonds with other organic compounds
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Reduction reactions affecting the thiophene ring
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Nucleophilic substitution if suitable electrophilic sites are present
The combination of these reactive sites makes the compound valuable in diverse synthetic applications.
Applications and Uses
Dibenzo[b,d]thiophene-4-carbaldehyde finds utility across multiple scientific and technological domains.
As a Building Block in Organic Synthesis
The compound serves as an important precursor in the preparation of various heterocyclic compounds. Its aldehyde functionality provides a convenient handle for further derivatization, leading to complex molecular architectures with potential applications in pharmaceuticals and materials science .
Biological Activity Studies
Theoretical evaluation of dibenzo[b,d]thiophene derivatives has investigated their potential interaction with biomolecules such as androgen receptors and 5α-reductase enzymes. These studies suggest possible applications in medicinal chemistry, particularly in relation to prostate cancer research .
The interaction was evaluated using molecular docking techniques with proteins like 4fdh (androgen receptor) and 7bw1 (5α-reductase), revealing promising binding characteristics for certain derivatives .
Analytical Characterization
Various analytical techniques have been employed to characterize dibenzo[b,d]thiophene-4-carbaldehyde, providing valuable data for identification and purity assessment.
Table 3: Analytical Data for Dibenzo[b,d]thiophene-4-carbaldehyde
Supplier | Catalog Number | Package Size | Purity | Reference |
---|---|---|---|---|
TCI America | D4767 | 1g, 5g | ≥98.0% (by GC) | |
VWR | - | 1g, 5g | ≥98.0% (by GC) | |
Aladdin Scientific | D138540 | 250mg | ≥98% | |
Various suppliers | Multiple | Various | 97-99.8% |
Recent Research and Future Perspectives
Recent investigations have expanded the potential applications of dibenzo[b,d]thiophene-4-carbaldehyde and its derivatives beyond traditional uses.
Materials Science Applications
Research has explored the development of aggregation-induced emission (AIE) active molecules based on the dibenzo[b,d]thiophene skeleton. These materials show promise for applications in sensing technologies, particularly for the detection of explosives .
Medicinal Chemistry
Theoretical evaluations suggest that certain dibenzo[b,d]thiophene derivatives may interact with androgen receptors and 5α-reductase enzymes, indicating potential applications in prostate cancer research. The inhibition constants for select compounds were found to be lower than established drugs like flutamide, suggesting enhanced binding affinity .
Future Research Directions
Several promising avenues for future research include:
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Development of more efficient and selective synthesis methods
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Exploration of catalytic applications
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Investigation of photophysical properties for optoelectronic applications
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Further evaluation of biological activities and structure-activity relationships
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Incorporation into advanced materials for sensing and electronic applications
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